molecular formula C18H18N6O3 B6576212 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 876669-41-9

2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B6576212
CAS No.: 876669-41-9
M. Wt: 366.4 g/mol
InChI Key: LRZAKOBOVPTGQG-UHFFFAOYSA-N
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Description

2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic compound with a unique structure that includes an imidazo[2,1-f]purine core

Properties

IUPAC Name

2-[4,7-dimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-10-6-4-5-7-12(10)24-11(2)8-22-14-15(20-17(22)24)21(3)18(27)23(16(14)26)9-13(19)25/h4-8H,9H2,1-3H3,(H2,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZAKOBOVPTGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature, catalyzed by SnO2/SiO2 nanocomposite . This method is efficient and yields high purity products. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other imidazo[2,1-f]purine derivatives, which share the core structure but differ in their substituents These compounds may have similar or distinct biological activities and chemical properties

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